N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20N6O3S and its molecular weight is 400.46. The purity is usually 95%.
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Biological Activity
The compound N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic amide group : Contributes to its interaction with biological targets.
- Triazolo[4,3-a]pyrimidine core : Known for its biological activity, particularly in antitumor and antimicrobial properties.
- Thioacetamide linkage : Enhances the compound's solubility and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives. In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:
- MDA-MB-231 (breast cancer) : IC50 values reported around 17.83 μM.
- MCF-7 (breast cancer) : IC50 values around 19.73 μM.
These values suggest that modifications to the triazolopyrimidine core can enhance antitumor efficacy compared to standard treatments like Cisplatin .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in tumor cells.
- Antimicrobial properties : Some triazolopyrimidine derivatives demonstrate antibacterial activity against various pathogens .
Study 1: Antitumor Efficacy
A recent study synthesized a series of triazolopyrimidine derivatives and tested their antiproliferative activities against MDA-MB-231 and MCF-7 cells. The most potent compounds exhibited IC50 values significantly lower than those of Cisplatin, indicating their potential as alternative therapeutic agents in breast cancer treatment .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of similar triazolopyrimidine compounds. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting a dual role in both cancer treatment and infection management .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-3-4-14-9-15(26)21-17-22-23-18(24(14)17)28-10-16(27)20-13-7-5-12(6-8-13)19-11(2)25/h5-9H,3-4,10H2,1-2H3,(H,19,25)(H,20,27)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDZXNHIHUCVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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